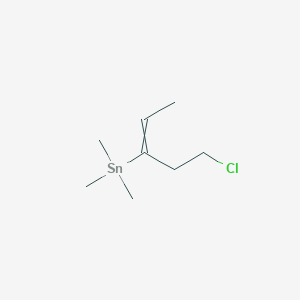
(5-Chloropent-2-en-3-yl)(trimethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloropent-2-en-3-yl)(trimethyl)stannane: is an organotin compound characterized by the presence of a tin atom bonded to a 5-chloropent-2-en-3-yl group and three methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloropent-2-en-3-yl)(trimethyl)stannane typically involves the reaction of 5-chloropent-2-en-3-yl halides with trimethylstannane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: (5-Chloropent-2-en-3-yl)(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state organotin compounds.
Substitution: The chlorine atom in the 5-chloropent-2-en-3-yl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide are used in substitution reactions.
Major Products Formed:
Oxidation: Organotin oxides.
Reduction: Lower oxidation state organotin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: (5-Chloropent-2-en-3-yl)(trimethyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the synthesis of complex organotin compounds.
Biology: In biological research, organotin compounds are studied for their potential as antifungal and antibacterial agents. This compound is investigated for its bioactivity and interaction with biological molecules.
Medicine: Organotin compounds, including this compound, are explored for their potential therapeutic applications, such as anticancer agents. Their ability to interact with cellular components makes them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers and as a catalyst in various chemical reactions. Its unique properties make it valuable in material science and manufacturing processes.
Mechanism of Action
The mechanism of action of (5-Chloropent-2-en-3-yl)(trimethyl)stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can form covalent bonds with biological molecules, leading to alterations in their structure and function. The pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
- 5-chloropent-1-en-2-yl(trimethyl)stannane
- 4-chlorobut-1-en-2-yl(trimethyl)stannane
- 6-chlorohex-1-en-2-yl(trimethyl)stannane
Comparison: (5-Chloropent-2-en-3-yl)(trimethyl)stannane is unique due to the position of the chlorine atom and the double bond in its structure. This configuration imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of the double bond in the 2-position and the chlorine atom in the 5-position makes it more reactive in certain substitution reactions compared to its analogs.
Properties
CAS No. |
101849-67-6 |
|---|---|
Molecular Formula |
C8H17ClSn |
Molecular Weight |
267.38 g/mol |
IUPAC Name |
5-chloropent-2-en-3-yl(trimethyl)stannane |
InChI |
InChI=1S/C5H8Cl.3CH3.Sn/c1-2-3-4-5-6;;;;/h2H,4-5H2,1H3;3*1H3; |
InChI Key |
FEMFLPJRNLXCIA-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(CCCl)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















